methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate
Description
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[211]hexane-5-carboxylate is a complex organic compound featuring a bicyclic structure This compound is notable for its unique chemical architecture, which includes a methoxyphenyl group and an oxabicyclohexane ring system
Properties
CAS No. |
2763776-92-5 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized using a [2+2] cycloaddition reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the bicyclic core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition and alkylation steps to improve yield and efficiency. Additionally, the use of automated systems for monitoring and controlling reaction conditions would be essential to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid.
Reduction: Formation of 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound’s stability and reactivity make it a candidate for biological studies, particularly in the development of enzyme inhibitors or as a scaffold for drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its bicyclic structure is often associated with bioactivity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, the compound can be used in the synthesis of polymers and other materials that require stable, rigid structures. Its unique properties also make it suitable for use in coatings and adhesives.
Mechanism of Action
The mechanism by which methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The methoxyphenyl group can participate in π-π interactions, while the bicyclic core provides a rigid framework that can influence the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-hydroxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
Methyl 4-(4-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group is electron-donating, which can affect the compound’s behavior in electrophilic aromatic substitution reactions and its overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
